molecular formula C16H17N3S B12184634 N-(methylcarbamothioyl)-N'-(4-methylphenyl)benzenecarboximidamide

N-(methylcarbamothioyl)-N'-(4-methylphenyl)benzenecarboximidamide

Cat. No.: B12184634
M. Wt: 283.4 g/mol
InChI Key: ZXOVWKOWNPZRJA-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2-phenyl-5-methyl-1,3,5-triaza-1-pentene-4-thione is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-2-phenyl-5-methyl-1,3,5-triaza-1-pentene-4-thione typically involves the reaction of 4-methylbenzaldehyde, phenylhydrazine, and thiourea under acidic conditions. The reaction is carried out in ethanol as a solvent, with concentrated hydrochloric acid as a catalyst. The mixture is refluxed for several hours to yield the desired product. The crude product is then purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-2-phenyl-5-methyl-1,3,5-triaza-1-pentene-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-2-phenyl-5-methyl-1,3,5-triaza-1-pentene-4-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-2-phenyl-5-methyl-1,3,5-triaza-1-pentene-4-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-2-phenyl-1,3,5-triaza-1-pentene-4-thione: Similar structure but lacks the methyl group on the triazine ring.

    1-(4-Methylphenyl)-2-phenyl-1,3,5-triaza-1-pentene-4-oxide: Contains an oxygen atom instead of a sulfur atom.

Uniqueness

1-(4-Methylphenyl)-2-phenyl-5-methyl-1,3,5-triaza-1-pentene-4-thione is unique due to the presence of both a triazine ring and a thiol group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

(3Z)-1-methyl-3-[(4-methylanilino)-phenylmethylidene]thiourea

InChI

InChI=1S/C16H17N3S/c1-12-8-10-14(11-9-12)18-15(19-16(20)17-2)13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,17,18,19,20)

InChI Key

ZXOVWKOWNPZRJA-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N\C(=S)NC)/C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC(=S)NC)C2=CC=CC=C2

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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